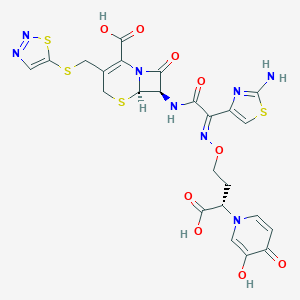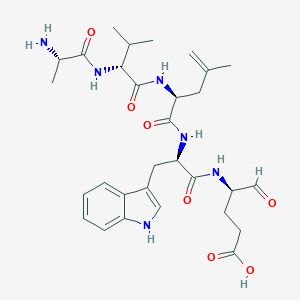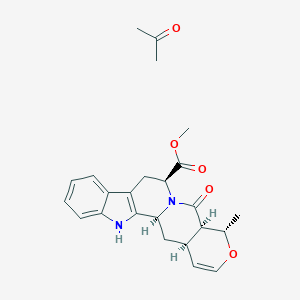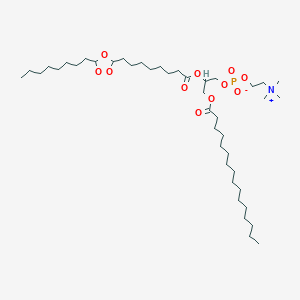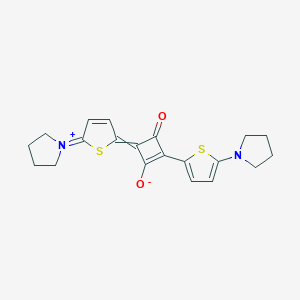![molecular formula C12H15N3O2S B159615 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid CAS No. 125421-24-1](/img/structure/B159615.png)
1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid, also known as AT-125, is a novel compound that has been the subject of increasing research interest due to its potential therapeutic applications. AT-125 is a small molecule that has been shown to have unique properties that make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the growth and proliferation of cancer cells. 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid has been shown to inhibit the activity of enzymes such as carbonic anhydrase IX, which is overexpressed in many types of cancer.
Efectos Bioquímicos Y Fisiológicos
1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the inhibition of cancer cell migration and invasion. 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid is its potential as a novel therapeutic agent for the treatment of various diseases, including cancer. However, there are also several limitations to the use of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid in lab experiments. For example, 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid is a complex molecule that requires specialized equipment and expertise to synthesize and purify. Additionally, the mechanism of action of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid. One area of research could focus on the optimization of the synthesis and purification methods for 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid, in order to make it more accessible for use in lab experiments. Another area of research could focus on the development of new therapeutic applications for 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid, such as the treatment of inflammatory diseases or neurodegenerative disorders. Finally, future research could also focus on the development of novel derivatives of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid, in order to improve its therapeutic potential and reduce its limitations.
Métodos De Síntesis
1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2-aminophenyl isothiocyanate with pyrrolidine-2-carboxylic acid, followed by purification through recrystallization. The synthesis of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid has been the subject of several scientific studies, which have explored its potential therapeutic applications. One area of research has focused on the use of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid as a treatment for cancer. 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid has been shown to have antitumor activity in vitro and in vivo, and has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
125421-24-1 |
|---|---|
Nombre del producto |
1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid |
Fórmula molecular |
C12H15N3O2S |
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
1-[(2-aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15N3O2S/c13-8-4-1-2-5-9(8)14-12(18)15-7-3-6-10(15)11(16)17/h1-2,4-5,10H,3,6-7,13H2,(H,14,18)(H,16,17) |
Clave InChI |
UQLKULVDTBNSTR-UHFFFAOYSA-N |
SMILES isomérico |
C1CC(N(C1)C(=NC2=CC=CC=C2N)S)C(=O)O |
SMILES |
C1CC(N(C1)C(=S)NC2=CC=CC=C2N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=S)NC2=CC=CC=C2N)C(=O)O |
Sinónimos |
2-amino-PTC-Pro N-(N'-(2'-nitrophenyl)thiocarbamyl)pyrrolidine-2-carboxylic acid N-(N'-(2'-nitrophenyl)thiocarbamyl)pyrrolidine-2-carboxylic acid, (L)-isomer N-(N'-(2'-nitrophenyl)thiocarbamyl)pyrrolidine-2-carboxylic acid, monosodium salt, (DL)-isomer o-amino-PTC-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



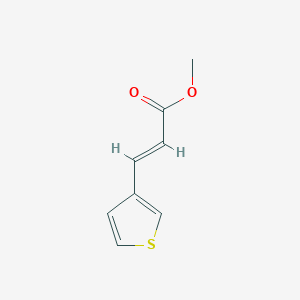
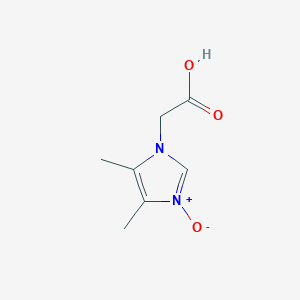

![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
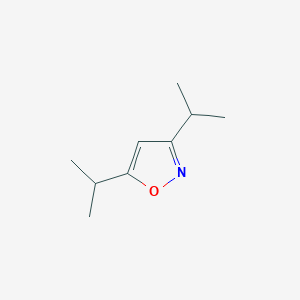
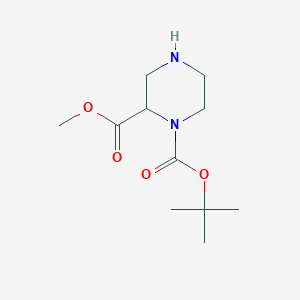
![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)
